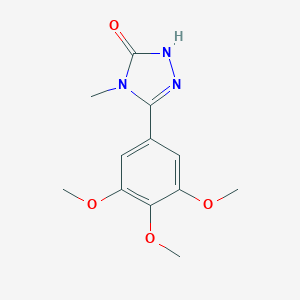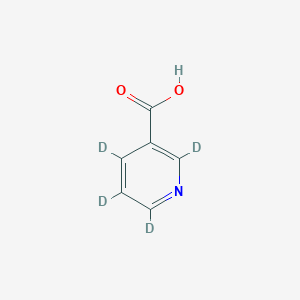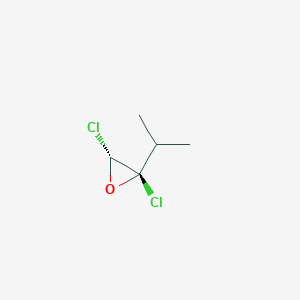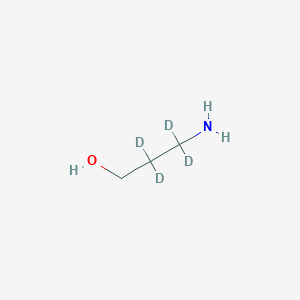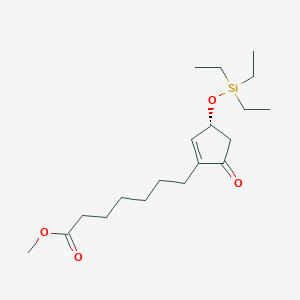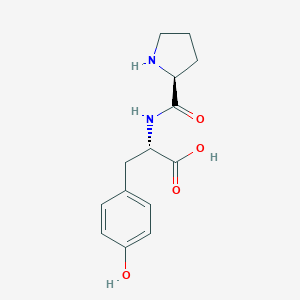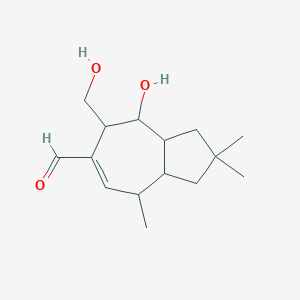
4-Cinnamoylmussatioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cinnamoylmussatioside is a group of stereoisomers with the chemical formula C₃₄H₄₄O₁₆ . It is a chemical compound that has been studied for its various properties .
Synthesis Analysis
The synthesis of 4-Cinnamoylmussatioside involves complex chemical reactions. The molecular formula is CHO with an average mass of 708.704 Da and a monoisotopic mass of 708.262939 Da . The compound has 14 defined stereocentres .Molecular Structure Analysis
The molecular structure of 4-Cinnamoylmussatioside is complex, with a molecular formula of CHO. It has an average mass of 708.704 Da and a monoisotopic mass of 708.262939 Da . The structure includes 14 defined stereocentres .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Cinnamic acid derivatives, including compounds like 4-Cinnamoylmussatioside, have garnered significant attention in medicinal research for their anticancer properties. These derivatives are known for their traditional as well as recent applications in antitumor agents. Studies have shown that various cinnamoyl derivatives exhibit noteworthy antitumor efficacy, making them potential candidates in cancer research and treatment (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Anti-inflammatory Properties
Cinnamic acids, including their derivatives, have been identified for their antioxidant and anti-inflammatory properties. Their biological activities extend to inhibiting enzymes like lipoxygenase (LOX) and displaying strong antioxidant capabilities in various assays. This makes them important in the context of diseases where oxidative stress and inflammation play a key role (Pontiki et al., 2014).
Effect on Plant Growth and Metabolism
Cinnamic acid has been observed to influence plant growth and metabolism. It can inhibit root growth and alter metabolic processes in plants like soybeans, indicating its potential use in agricultural research for controlling weed growth or understanding plant metabolism (Salvador et al., 2013).
Application in Food and Cosmetic Industries
Due to its low toxicity and beneficial properties like antioxidant and antimicrobial activities, cinnamic acid is widely used in the food and cosmetic industries. It serves as a raw material for preservatives and skin protection agents, indicating its broader applicability beyond medicinal purposes (Skalková & Csomorová, 2016).
Cardiovascular Health
Research has shown that cinnamic acid and its derivatives can have protective effects against myocardial ischemia, a condition related to heart disease. Their antioxidant and anti-inflammatory properties contribute to this cardioprotective effect, making them a subject of interest in cardiovascular research (Song et al., 2013).
Role in Phenylpropanoid Pathway
Cinnamic acid derivatives play a crucial role in the phenylpropanoid pathway, which is fundamental to the biosynthesis of several secondary metabolites in plants. This pathway leads to the production of compounds like lignin and flavonoids, highlighting the importance of these derivatives in plant biochemistry and potential genetic engineering applications (Lu et al., 2006).
Eigenschaften
CAS-Nummer |
110219-94-8 |
|---|---|
Produktname |
4-Cinnamoylmussatioside |
Molekularformel |
C34H44O16 |
Molekulargewicht |
708.7 g/mol |
IUPAC-Name |
[5-hydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C34H44O16/c1-17-30(49-23(37)12-9-18-5-3-2-4-6-18)31(50-33-27(41)24(38)21(36)15-45-33)29(43)34(47-17)46-16-22-25(39)26(40)28(42)32(48-22)44-14-13-19-7-10-20(35)11-8-19/h2-12,17,21-22,24-36,38-43H,13-16H2,1H3/b12-9+ |
InChI-Schlüssel |
YQECXCJMTXVAQP-VFGRUNSYSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OC(=O)/C=C/C5=CC=CC=C5 |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=CC=C5 |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=CC=C5 |
Synonyme |
4-cinnamoylmussatioside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




